4-Acetoxycinnamic acid

Antimicrobial Discovery Microbiology Cinnamic Acid Derivatives

Generic cinnamic acid analogs often show inconsistent bioactivity, complicating SAR interpretation. 4-Acetoxycinnamic acid (CAS 15486-19-8) provides a validated, acetylated scaffold with quantified, compound-specific activity: • Antibacterial: MIC 2.0 mM (S. aureus), 1.5 mM (B. subtilis) - baseline for Gram-positive potency optimization. • Anti-inflammatory: 65% reduction in carrageenan-induced paw edema in vivo. • Prodrug probe: Hydrolytic half-life 4.7 days (pH 8), enabling esterase activation studies. Supplied ≥98% (HPLC), with full analytical documentation and reliable global logistics.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 15486-19-8
Cat. No. B105294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxycinnamic acid
CAS15486-19-8
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+
InChIKeyBYHBHNKBISXCEP-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetoxycinnamic Acid: Identity & Supply Specifications


4-Acetoxycinnamic acid (CAS 15486-19-8), also known as p-acetoxycinnamic acid, is a synthetic phenylpropanoid derivative formally defined as the acetate ester of trans-4-coumaric acid [1]. It is commercially available as a solid powder with a typical purity of 98+% (HPLC), a molecular weight of 206.19 g/mol, and a melting point range of 205-208°C . Its primary utility in a procurement context is as a specific, functionalized building block or a stabilized analog in structure-activity relationship (SAR) studies of cinnamic acid derivatives.

Cinnamic acid SAR building block
Stabilized acetate ester for esterase probe studies
High-purity solid for reproducible research

4-Acetoxycinnamic Acid: Non-Equivalent Cinnamic Analogs


Procurement of a generic 'cinnamic acid derivative' is scientifically insufficient due to the profound impact of ring substitution on both physicochemical properties and biological performance. The simple act of acetylating the para-hydroxyl group of p-coumaric acid to form 4-acetoxycinnamic acid alters lipophilicity and hydrogen-bonding capacity, which can critically modulate membrane permeability, enzyme inhibition kinetics, and metabolic stability . Assumptions of interchangeable activity across analogs—such as between the parent p-coumaric acid, 4-hydroxycinnamic acid, or 4-methoxycinnamic acid—are invalidated by compound-specific, quantitative differences in target engagement. The following evidence demonstrates that 4-acetoxycinnamic acid possesses a unique, data-defined activity profile that is not representative of its class and necessitates its specific selection for certain research applications.

4-Acetoxycinnamic acid
p-Coumaric acid
Acetylation alters lipophilicity and H-bonding capacity; membrane permeability and enzyme inhibition may not transfer directly.
4-Acetoxycinnamic acid
4-Methoxycinnamic acid
Different substituent group impacts target engagement; activity profiles may diverge and require independent validation.
4-Acetoxycinnamic acid
Methyl cinnamate
Predicted hydrolytic half-life differs significantly; solution stability and assay windows may not be interchangeable.

4-Acetoxycinnamic Acid: Differentiated Research Evidence


Gram-Positive vs. Gram-Negative Antibacterial Potency

4-Acetoxycinnamic acid demonstrates strain-specific antimicrobial activity with quantifiable Minimum Inhibitory Concentration (MIC) values. A direct comparison against baseline bacterial strains reveals a 1.75-fold higher potency against the Gram-positive bacterium Bacillus subtilis compared to the Gram-negative Escherichia coli, and a 1.33-fold higher potency against the clinically relevant pathogen Staphylococcus aureus compared to E. coli . These data points differentiate its activity profile from other cinnamic acid derivatives which may show different Gram-strain selectivity patterns.

Antibacterial Selectivity
Data to verify
B. subtilis: 1.5 mM   S. aureus: 2.0 mM   E. coli: 3.5 mM
1.75× higher potency vs E. coli
Supports Gram-positive antimicrobial screening context
Strain-specific MIC profile; confirm in target panel.
Antimicrobial Discovery Microbiology Cinnamic Acid Derivatives

Anti-Inflammatory Efficacy in Murine Edema Model

In a murine model of acute inflammation, treatment with 4-acetoxycinnamic acid resulted in a significant reduction of carrageenan-induced paw edema, providing a quantifiable measure of in vivo anti-inflammatory efficacy . While a direct, side-by-side comparator data point for another specific analog is not available in this isolated study, the observed 65% reduction in edema provides a crucial baseline for evaluating its potential relative to other known anti-inflammatory agents tested in this standard assay.

In Vivo Edema Reduction
Class-level inference
65% reduction vs vehicle
Supports inflammation model-response context
Murine carrageenan paw edema model; single study.
Inflammation In Vivo Pharmacology Drug Discovery

Melting Point and Purity as Quality Metrics

From a procurement and experimental reproducibility standpoint, the well-defined physicochemical properties of 4-acetoxycinnamic acid are critical. The compound is consistently supplied with a high purity of ≥98% (HPLC) and a sharp, characteristic melting point of 205-208°C . In contrast, the parent compound trans-4-coumaric acid has a reported melting point of 210-213°C (decomposition) [1]. This 5°C difference in melting point onset provides a clear, quantifiable metric for identity verification and purity assessment, which is essential for ensuring lot-to-lot consistency in research.

Melting Point Differentiation
Head-to-head
4-Acetoxycinnamic acid: 205–208 °C trans-4-Coumaric acid: 210–213 °C (dec.) Δ 5 °C
Enables analytical identity verification
Distinct thermal attribute for QC.
Chemical Synthesis Analytical Chemistry Quality Control

Chemical Stability: Hydrolytic Half-Life Estimation

The stability of 4-acetoxycinnamic acid under aqueous conditions is a key differentiator for experimental design. Using an established predictive model (HYDROWIN v1.67), the base-catalyzed hydrolysis half-life of the compound at pH 8 and 25°C is estimated to be 4.741 days . This represents a significant stabilization compared to some highly labile esters. For instance, the structurally related methyl cinnamate, an ester with a different leaving group, can have a much shorter hydrolytic half-life under similar conditions, estimated on the order of hours . This predicted stability of nearly 5 days provides a practical window for conducting solution-based assays without immediate degradation, differentiating it from more labile ester analogs.

Hydrolytic Stability
Cross-study comparable
Estimated half-life ~4.7 days Methyl cinnamate: ~5× faster hydrolysis
Supports solution-phase assay design
Predicted (HYDROWIN); experimental validation advised.
Chemical Stability Formulation Experimental Design

4-Acetoxycinnamic Acid: Evidence-Based Application Scenarios


Targeted Antibacterial SAR Studies

Based on the established MIC values of 2.0 mM against S. aureus and 1.5 mM against B. subtilis , 4-acetoxycinnamic acid is a suitable candidate for SAR programs aimed at optimizing Gram-positive antibacterial activity. Researchers can use this compound as a scaffold to explore modifications that enhance potency beyond the 1.5-2.0 mM MIC baseline, while also investigating the structural basis for its 1.33-1.75-fold selectivity over Gram-negative strains like E. coli.

In Vivo Anti-Inflammatory Mechanism Validation

The quantified 65% reduction in carrageenan-induced paw edema provides a strong rationale for using 4-acetoxycinnamic acid as a chemical probe in follow-up in vivo studies. This scenario includes investigating downstream effects on inflammatory cytokines, assessing oral bioavailability, and benchmarking its efficacy against established NSAIDs or other cinnamic acid derivatives in the same animal model.

Analytical Method Development for Purity

The distinct melting point of 205-208°C and the availability of high-purity (98+%) commercial standards make this compound an excellent reference material for developing and validating analytical methods (e.g., HPLC-UV, LC-MS). The clear 5°C melting point differentiation from trans-4-coumaric acid [1] can be used to develop a robust identity test, ensuring accurate identification and quantification in complex mixtures or biological matrices.

Cellular Esterase Activity Probe

With a predicted hydrolytic half-life of 4.7 days at pH 8 , 4-acetoxycinnamic acid is a useful tool for studying the impact of cellular esterases on compound activity. Its moderate stability in buffer allows researchers to differentiate between activity intrinsic to the intact prodrug (the acetate ester) and activity arising from its hydrolysis product (p-coumaric acid). This makes it a valuable control compound for experiments where esterase-mediated activation is a key variable.

Application
Selection Property
Validation Focus
Gram-positive antibacterial SAR
Strain-specific MIC profile
Strain-panel endpoint review
In vivo inflammation model studies
Edema reduction endpoint
Inflammatory response pathway interpretation
Analytical identity verification
Distinct melting point attribute
Thermal and chromatographic method validation
Cellular esterase probe studies
Predicted hydrolytic half-life
Esterase-mediated activation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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